3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
Reagent used in the preparation of hapten and immunogen for the production of polyclonal antibodies, specific to cypermethrin.
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is an organochlorine compound. It derives from a cyclopropanecarboxylic acid.
Scientific Research Applications
Identification and Quantitative Determination of Diastereoisomers : It is used in the stereospecific fragmentation for the identification and quantitative determination of diastereoisomers in a mixture of racemates (Mazunov et al., 1989).
Metabolic Studies : This compound has specific activities of 4.30 and 3.80 mCi/mmole, making it useful in metabolic studies (Nakatsuka et al., 1977).
Study of Chrysanthemate Derivatives : The stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid is beneficial in researching chrysanthemate derivatives (Nakada et al., 1979).
Preparation of Optically Active Acids : The synthesis can be utilized for preparing optically active (1R)-cis acids (Kondo et al., 1980).
Bioactivity Against Various Insect Species : Substituted biphenyl-3-ylmethyl esters of this compound demonstrate bioactivity against different insect species. Substitutions like fluorine, chlorine, and methyl groups lead to increased effectiveness (Plummer et al., 1983).
Microwave Technology in Chemical Synthesis : Microwave technology can hydrolyze methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate to DV-chrysanthemic acid with high yield, significantly reducing time and resource requirements (Guo Wen-long, 2006).
Enantiomer Separation in Permethrinic Acids : The optimized optical resolution of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with (S)-2-benzylaminobutanol allows for the separation of enantiomers in permethrinic acids (Simon et al., 1990).
Optical Resolution for Scientific Research Applications : Enantiomer separation by optical resolution of cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid is used in scientific research applications (Fogassy et al., 1988).
Increased Insecticidal Activity : Esters of 3-phenoxybenzyl alcohol and its α-cyano derivative with 2,2-dimethylcyclopropanecarboxylic acids have moderate to high insecticidal activities (Elliott et al., 1986).
Monitoring of Pyrethroid Metabolites : Methods have been developed to detect and quantify pyrethroid metabolites in human urine, including those of pest control operators and non-occupationally exposed subjects (Arrebola et al., 1999).
Effect on Neuroblastoma Cells : Fluorine-containing ethers of permetrinic acid affect the inactivation kinetics of sodium current in neuroblastoma cells (Kiselev et al., 1991).
Biomonitoring of Pyrethroid Exposure : Studies have shown that 3-PBA levels in children are higher than in adults, and application of pesticide formulations on pets is associated with increased urinary concentration (Wielgomas & Piskunowicz, 2013).
Determination of Pyrethroid and Pyrethrin Metabolites : A method allows for the simultaneous determination of pyrethroid and pyrethrin metabolites in human urine, providing a complete assessment of exposure to these insecticides (Leng & Gries, 2005).
Identification of Permethrin Metabolites : Permethrin metabolites can be identified in extracts from cells and medium of tissue cultures (Wong et al., 1983).
Mechanism of Action
Target of Action
The compound, also known as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, is an important intermediate of pyrethroids used to prepare pesticides . It primarily targets pests and mites on crops . The compound interferes with the nervous system of insects, leading to their elimination .
Mode of Action
The compound acts as both a contact and ingested poison . It inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the insect’s nervous system, leading to its death .
Biochemical Pathways
The compound affects the biochemical pathway involving acetylcholinesterase . By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses in insects, leading to their paralysis and eventual death .
Pharmacokinetics
The compound has a high aqueous solubility and is quite volatile . Based on its chemical properties, it is unlikely to leach into groundwater .
Result of Action
The primary result of the compound’s action is the elimination of pests and mites on crops . By disrupting the normal functioning of the insect’s nervous system, it effectively controls the population of these pests .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, its volatility might lead to its dispersion in the environment . Moreover, it has been found in urban waterways, indicating its ability to persist in certain environments . Therefore, careful management is necessary to prevent potential environmental contamination.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5028039 | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55701-05-8, 55701-03-6 | |
Record name | Permethric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid exert its insecticidal effect?
A1: While this Q&A focuses on the acid itself, it's important to note that this compound primarily acts as a metabolite of pyrethroid insecticides. Pyrethroids, like cypermethrin, are known to target the nervous system of insects. They interfere with the sodium channels in nerve cells, leading to prolonged neuronal excitation and ultimately paralysis and death. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C8H10Cl2O2, and its molecular weight is 209.07 g/mol. [, , ]
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, researchers have used techniques like 13C NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, ] Electronic Circular Dichroism (ECD) and optical rotation have also been employed to determine absolute configurations. []
Q4: How stable is this compound in the environment?
A4: This compound can persist in the environment, with studies showing a half-life ranging from 8 to 17 months in sediment under both aerobic and anaerobic conditions. [] Its degradation is influenced by factors like soil temperature and moisture. [, ]
Q5: What are the major degradation pathways of this compound in soil?
A5: The primary degradation pathway involves hydrolysis of the ester bond, leading to the formation of 3-phenoxybenzoic acid and this compound. Further degradation of these acids can occur, leading to the release of CO2. [, ]
Q6: How is this compound metabolized in animals?
A6: Studies in laying hens have shown that this compound, when administered orally, is rapidly excreted. The identified metabolites suggest hydrolysis of the ester bond followed by oxidation of the methyl group(s) as the primary metabolic pathway. []
Q7: Can this compound bioaccumulate?
A7: Research indicates that while earthworms can accumulate residues of this compound and its conjugates, these are not further bioaccumulated by predators like quail and rats. []
Q8: How is this compound typically quantified in biological and environmental samples?
A8: Common methods include gas chromatography coupled with mass spectrometry (GC/MS) or electron capture detection (GC-ECD). These techniques allow for sensitive and selective detection of the compound in various matrices. [, , , ]
Q9: What is known about the toxicity of this compound?
A9: While this specific compound might have lower toxicity compared to the parent pyrethroids, research has shown that some degradation products, including this acid, can exhibit significant fungitoxicity. []
Q10: Are there any applications of this compound beyond its role as a pyrethroid metabolite?
A10: Researchers have explored the use of this compound and its derivatives in developing sensitive esterase assays. These assays utilize α-cyano-containing esters that release a fluorescent aldehyde upon hydrolysis, potentially offering advantages over existing methods. []
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